molecular formula C16H25N3O2 B3234366 [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester CAS No. 1353973-54-2

[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

Cat. No.: B3234366
CAS No.: 1353973-54-2
M. Wt: 291.39 g/mol
InChI Key: ATJDFOWATLCKHZ-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 1353962-49-8) is a piperidine-derived carbamate compound with the molecular formula C₁₆H₂₅N₃O₂. Its structure features a piperidine ring substituted with a methyl-carbamic acid benzyl ester group and a 2-aminoethyl side chain. Key synonyms include benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-methylcarbamate and AM93872 .

Properties

IUPAC Name

benzyl N-[1-(2-aminoethyl)piperidin-4-yl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18(15-7-10-19(11-8-15)12-9-17)16(20)21-13-14-5-3-2-4-6-14/h2-6,15H,7-13,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJDFOWATLCKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101136550
Record name Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353973-54-2
Record name Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353973-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-aminoethyl)-4-piperidinyl]-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101136550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Aminoethyl Group: This step often involves nucleophilic substitution reactions where an amino group is introduced to the piperidine ring.

    Formation of the Carbamic Acid Ester: This involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions to form the benzyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbamic acid ester to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the piperidine ring or the benzyl ester moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for investigating the pharmacological properties of similar structures.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a precursor for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the piperidine ring may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in substituents on the piperidine ring, amino/functional groups, and ester moieties. Below is a detailed comparison:

2.1. Substituent Modifications on the Piperidine Ring
Compound Name (CAS) Molecular Formula Key Substituents Functional Impact
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (1353962-49-8) C₁₆H₂₅N₃O₂ - Methyl group at carbamate
- 2-Aminoethyl side chain
High polarity due to primary amine; potential for hydrogen bonding.
[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester (1353979-82-4) C₁₉H₃₁N₃O₂ - Isopropyl group at carbamate
- Extended methylene chain
Increased lipophilicity and steric bulk; may alter receptor binding.
[1-(2-Hydroxy-ethyl)-piperidin-4-ylmethyl]-carbamic acid benzyl ester (122021-01-6) C₁₇H₂₆N₂O₃ - Hydroxyethyl group instead of aminoethyl Reduced basicity; enhanced solubility in polar solvents.
4-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (1353954-89-8) C₁₉H₂₈N₄O₂ - Cyclopropyl-amino group
- Additional methylene spacer
Conformational rigidity from cyclopropane; potential for selective interactions.
2.2. Functional Group Variations
  • Amino vs. Hydroxy Groups: Replacing the aminoethyl group (CAS 1353962-49-8) with a hydroxyethyl group (CAS 122021-01-6) reduces nucleophilicity and basicity, impacting reactivity in synthetic pathways .
  • Acetylated Amines: Compounds like [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1353960-74-3) introduce acetylated amines, which may enhance metabolic stability by resisting enzymatic degradation .

Key Data Table

Property Target Compound (CAS 1353962-49-8) Isopropyl Analog (CAS 1353979-82-4) Hydroxyethyl Analog (CAS 122021-01-6)
Molecular Weight 291.39 g/mol 333.48 g/mol 306.41 g/mol
Polar Surface Area 64.6 Ų 64.6 Ų 66.4 Ų
LogP (Predicted) 1.8 2.5 1.2
Status Discontinued Available (Parchem) Available (Parchem)

Biological Activity

[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, an aminoethyl group, and a benzyl ester moiety, which contribute to its interaction with various biological targets. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula of this compound is C16H25N3O2C_{16}H_{25}N_{3}O_{2}, with a molecular weight of approximately 305.42 g/mol. The compound's structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Aminoethyl Group : An ethyl chain with an amino group that can participate in hydrogen bonding.
  • Benzyl Ester Moiety : Enhances lipophilicity and may influence receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various pharmacological effects.

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including this compound. For instance, a study demonstrated that similar piperidine compounds exhibited cytotoxic effects on cancer cell lines, such as FaDu hypopharyngeal tumor cells, showing better efficacy than conventional chemotherapeutics like bleomycin .

2. Cholinesterase Inhibition

The compound has been investigated for its ability to inhibit cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer’s. Research indicates that piperidine derivatives can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), potentially improving cognitive function by enhancing acetylcholine levels in the brain .

3. Antimicrobial Properties

Piperidine derivatives have also shown promise as antimicrobial agents. Studies indicate that compounds with similar structures possess inhibitory effects against various bacterial strains, including MRSA and E. coli, suggesting their potential use in treating infections .

Case Studies

StudyFindings
Cancer Therapy Demonstrated cytotoxicity in FaDu cells; better than bleomycin .
Alzheimer's Disease Inhibited AChE and BuChE; improved brain exposure of dual inhibitors .
Antimicrobial Activity Inhibited MRSA and E. coli; potential for treating infections .

Research Findings

Research surrounding this compound has focused on its synthesis and biological evaluation:

  • Synthesis : The compound is synthesized through multiple steps involving the formation of the piperidine ring and subsequent reactions to introduce the aminoethyl group and carbamic acid ester functionality.
  • Pharmacological Studies : Investigations into structure–activity relationships (SAR) have revealed that modifications on the piperidine ring can significantly influence biological activity, highlighting the importance of specific functional groups in enhancing therapeutic efficacy .
  • Potential Applications : Given its diverse biological activities, this compound could serve as a lead structure for developing new drugs targeting cancer, neurodegenerative diseases, and bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester

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